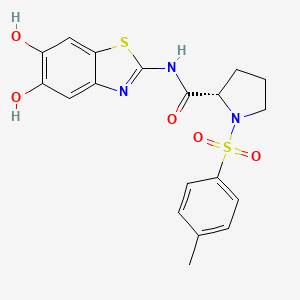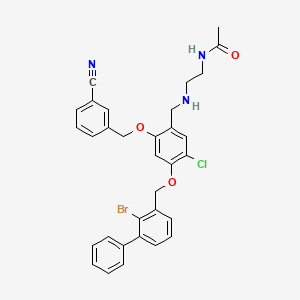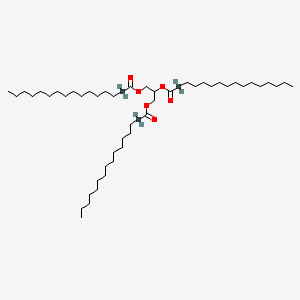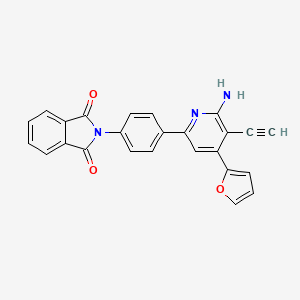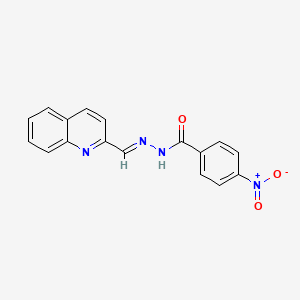
Elastase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elastase-IN-1 is a potent and selective inhibitor of neutrophil elastase, an enzyme that degrades elastin and other proteins in the extracellular matrix. Neutrophil elastase plays a crucial role in various inflammatory diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and acute respiratory distress syndrome. By inhibiting neutrophil elastase, this compound has the potential to mitigate tissue damage and inflammation associated with these conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Elastase-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the synthetic route, optimizing reaction times and temperatures, and employing purification techniques such as chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Elastase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Elastase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of neutrophil elastase and its effects on protein degradation.
Biology: Employed in cell culture studies to investigate the role of neutrophil elastase in cellular processes and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as chronic obstructive pulmonary disease and cystic fibrosis.
Wirkmechanismus
Elastase-IN-1 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from degrading elastin and other extracellular matrix proteins. This inhibition reduces tissue damage and inflammation associated with excessive elastase activity. The molecular targets of this compound include the catalytic triad of serine, histidine, and aspartate residues within the active site of neutrophil elastase .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Elastase-IN-1 is unique in its high selectivity and potency as an elastase inhibitor. Similar compounds include:
Sivelestat: Another neutrophil elastase inhibitor used clinically for acute lung injury.
AZD9668: A selective neutrophil elastase inhibitor investigated for chronic obstructive pulmonary disease.
GW311616A: An elastase inhibitor studied for its anti-inflammatory properties.
Uniqueness: this compound stands out due to its superior selectivity and potency, making it a valuable tool for research and potential therapeutic applications. Its ability to specifically target neutrophil elastase without affecting other proteases is a significant advantage .
Eigenschaften
Molekularformel |
C17H12N4O3 |
|---|---|
Molekulargewicht |
320.30 g/mol |
IUPAC-Name |
4-nitro-N-[(E)-quinolin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H12N4O3/c22-17(13-6-9-15(10-7-13)21(23)24)20-18-11-14-8-5-12-3-1-2-4-16(12)19-14/h1-11H,(H,20,22)/b18-11+ |
InChI-Schlüssel |
KKVPQRIQFHIWNN-WOJGMQOQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


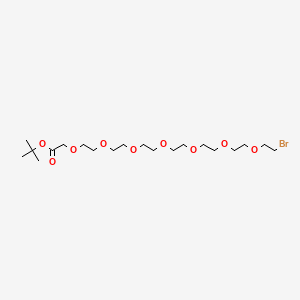
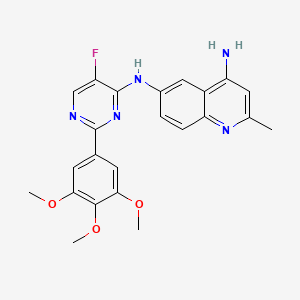


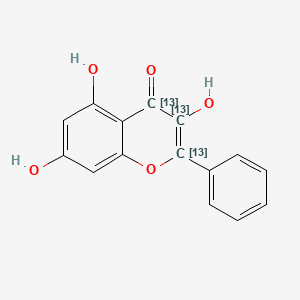


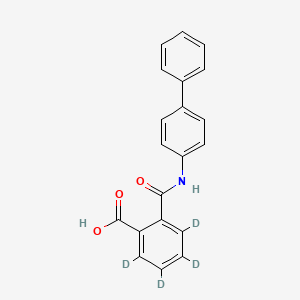
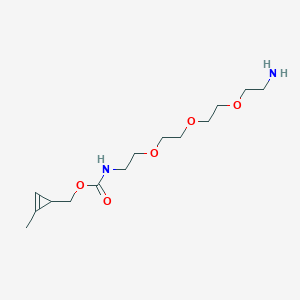
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
